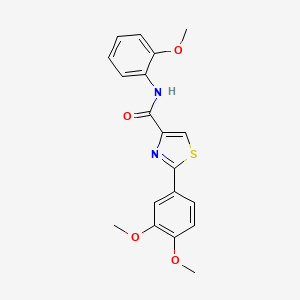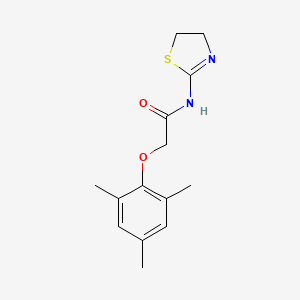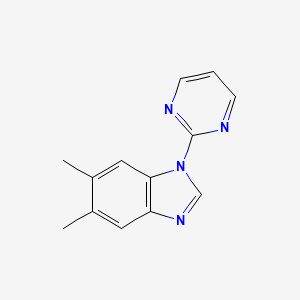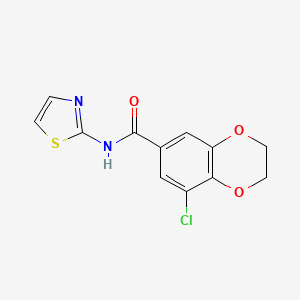![molecular formula C18H17N3O3S B7454442 N-[4-[4-(butanoylamino)phenyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7454442.png)
N-[4-[4-(butanoylamino)phenyl]-1,3-thiazol-2-yl]furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[4-(butanoylamino)phenyl]-1,3-thiazol-2-yl]furan-2-carboxamide, also known as BPTF inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective inhibitor of the BPTF protein, which is a transcriptional coactivator that plays a critical role in gene expression regulation.
作用机制
N-[4-[4-(butanoylamino)phenyl]-1,3-thiazol-2-yl]furan-2-carboxamide works by inhibiting the binding of the this compound protein to chromatin, which is necessary for the activation of certain genes. By inhibiting this compound, this compound can alter gene expression patterns and affect various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific cellular context. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation. Moreover, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
实验室实验的优点和局限性
One of the main advantages of N-[4-[4-(butanoylamino)phenyl]-1,3-thiazol-2-yl]furan-2-carboxamide is its high selectivity and potency towards the this compound protein. This compound has been shown to have minimal off-target effects, which is essential for the development of safe and effective drugs. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in animal studies.
未来方向
There are several future directions for the research on N-[4-[4-(butanoylamino)phenyl]-1,3-thiazol-2-yl]furan-2-carboxamide. One of the most promising areas of research is the development of this compound as a therapeutic agent for cancer. Preclinical studies have shown that this compound can enhance the sensitivity of cancer cells to chemotherapy and reduce tumor growth, making it a potential candidate for combination therapy. Moreover, there is a growing interest in the role of this compound in various cellular processes, including stem cell differentiation and development, which can provide new avenues for the research on this compound. Additionally, the development of more soluble derivatives of this compound can improve its pharmacokinetic properties and increase its potential for clinical translation.
合成方法
The synthesis of N-[4-[4-(butanoylamino)phenyl]-1,3-thiazol-2-yl]furan-2-carboxamide involves a multi-step process that starts with the reaction of 4-aminobenzonitrile with butyric anhydride to obtain N-(4-cyanobutyl)-4-aminobenzamide. This intermediate is then reacted with thioamide to obtain N-(4-cyanobutyl)-4-(thiazol-2-yl)benzamide. Finally, the product is subjected to a cyclization reaction to obtain this compound.
科学研究应用
N-[4-[4-(butanoylamino)phenyl]-1,3-thiazol-2-yl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The this compound protein is overexpressed in many types of cancer, and its inhibition by this compound has been shown to reduce tumor growth and increase the sensitivity of cancer cells to chemotherapy. In addition, this compound has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in animal models of inflammation. Moreover, this compound has shown promising results in preclinical studies for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
N-[4-[4-(butanoylamino)phenyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-2-4-16(22)19-13-8-6-12(7-9-13)14-11-25-18(20-14)21-17(23)15-5-3-10-24-15/h3,5-11H,2,4H2,1H3,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVDXEWWFKQKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7454363.png)
![ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate](/img/structure/B7454380.png)
![2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide](/img/structure/B7454382.png)

![N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7454399.png)
![5-(1,3-Benzodioxol-5-yl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7454405.png)

![3-phenyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7454420.png)



![N-[2-(difluoromethylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B7454435.png)

![2-[(3-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7454462.png)
